Product packaging for 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine(Cat. No.:CAS No. 6307-33-1)

4,6-Bis(benzylsulfanyl)pyrimidin-2-amine

Cat. No.: B14741251
CAS No.: 6307-33-1
M. Wt: 339.5 g/mol
InChI Key: VUNFZODSSSDAPR-UHFFFAOYSA-N
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Description

4,6-Bis(benzylsulfanyl)pyrimidin-2-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and heterocyclic chemistry. It features a pyrimidine core structure, a privileged scaffold in drug discovery, which is functionalized with two benzylsulfanyl groups at the 4 and 6 positions and an amine group at the 2-position. This molecular architecture makes it a valuable intermediate for the synthesis of more complex, fused pyrimidine-based structures . Researchers can utilize this compound as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups at the sulfanyl sites, or in cyclization reactions to create novel polyheterocyclic systems . The presence of the 2-amino group on the pyrimidine ring is a common feature in compounds with biological activity and contributes to the molecule's potential as a building block for kinase inhibitors or other biologically active molecules . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3S2 B14741251 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine CAS No. 6307-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6307-33-1

Molecular Formula

C18H17N3S2

Molecular Weight

339.5 g/mol

IUPAC Name

4,6-bis(benzylsulfanyl)pyrimidin-2-amine

InChI

InChI=1S/C18H17N3S2/c19-18-20-16(22-12-14-7-3-1-4-8-14)11-17(21-18)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,19,20,21)

InChI Key

VUNFZODSSSDAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC(=N2)N)SCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4,6 Bis Benzylsulfanyl Pyrimidin 2 Amine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring and Benzyl (B1604629) Moieties

Electrophilic aromatic substitution on the pyrimidine ring is generally considered challenging due to the electron-deficient nature of the diazine system. However, the presence of the activating amino group at the C-2 position and the two benzylsulfanyl groups at the C-4 and C-6 positions significantly enhances the nucleophilicity of the ring. These electron-donating groups preferentially direct electrophilic attack to the C-5 position, the only available carbon atom on the pyrimidine ring for such reactions. Theoretical studies and experimental evidence from related 2-aminopyrimidine (B69317) systems suggest that reactions such as halogenation, nitration, and Friedel-Crafts reactions could potentially occur at this position under controlled conditions.

The benzyl moieties of the benzylsulfanyl groups, being substituted benzene (B151609) rings, are also susceptible to electrophilic aromatic substitution. The sulfur atom, through its +M (mesomeric) effect, can donate electron density to the benzene ring, thereby activating it towards electrophiles. This directing effect would favor substitution at the ortho and para positions of the benzyl rings. The specific regioselectivity would be influenced by steric hindrance from the rest of the molecule.

Reaction Type Potential Site of Reaction Directing Influence Plausible Reagents
HalogenationC-5 of Pyrimidine RingAmino and Benzylsulfanyl groupsN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)
NitrationC-5 of Pyrimidine RingAmino and Benzylsulfanyl groupsHNO₃/H₂SO₄ (mild conditions)
Friedel-Crafts AcylationC-5 of Pyrimidine RingAmino and Benzylsulfanyl groupsAcyl chloride/Lewis acid (e.g., AlCl₃)
Electrophilic Substitutionortho/para of Benzyl RingsSulfur atomVarious electrophiles (e.g., Br₂, HNO₃)

Nucleophilic Substitution Reactions at Pyrimidine C-4, C-6, and C-2 Positions

The benzylsulfanyl groups at the C-4 and C-6 positions of the pyrimidine ring are susceptible to nucleophilic displacement. These positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. The benzylsulfanyl group can act as a leaving group, particularly when protonated or in the presence of a suitable activating agent. A variety of nucleophiles, including other thiols, amines, and alkoxides, can displace the benzylsulfanyl groups. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the efficiency of these substitution reactions. Studies on analogous 4,6-bis(alkylthio)pyrimidines have demonstrated the feasibility of such exchange reactions. researchgate.netresearchgate.net

Nucleophile Potential Product Reaction Conditions
R-SH (Thiol)4-(Alkylsulfanyl)-6-(benzylsulfanyl)pyrimidin-2-amineBasic or neutral conditions
R-NH₂ (Amine)4-Amino-6-(benzylsulfanyl)pyrimidin-2-amineElevated temperatures
R-OH (Alcohol)4-Alkoxy-6-(benzylsulfanyl)pyrimidin-2-amineBasic conditions (e.g., NaOR)

The primary amino group at the C-2 position is a key site for derivatization. Its nucleophilic character allows it to readily react with a range of electrophiles. Acylation with acyl chlorides or anhydrides can furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Alkylation of the amino group is also possible, though it may lead to a mixture of mono- and di-alkylated products depending on the reaction conditions and the steric bulk of the alkylating agent. The reactivity of this amino group is a common feature in the chemistry of 2-aminopyrimidines and has been extensively utilized in the synthesis of various derivatives. researchgate.netnih.gov

Reagent Product Type General Structure of Product
Acyl Chloride (RCOCl)Amide4,6-Bis(benzylsulfanyl)-N-acylpyrimidin-2-amine
Sulfonyl Chloride (RSO₂Cl)Sulfonamide4,6-Bis(benzylsulfanyl)-N-sulfonylpyrimidin-2-amine
Alkyl Halide (R-X)Alkylated Amine4,6-Bis(benzylsulfanyl)-N-alkylpyrimidin-2-amine

Modifications and Transformations of the Benzylsulfanyl Moieties

The sulfur atoms of the benzylsulfanyl groups are readily oxidized to form the corresponding sulfoxides and sulfones. The oxidation can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by careful choice of the oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically favor the formation of the sulfoxide. Stronger oxidizing agents or more forcing conditions, such as potassium permanganate (B83412) or an excess of m-CPBA, will lead to the corresponding sulfone. The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfinyl and sulfonyl groups can act as good leaving groups in nucleophilic substitution reactions.

Oxidizing Agent Product Typical Reaction Conditions
H₂O₂ in Acetic AcidSulfoxideRoom temperature
m-CPBA (1 equivalent)SulfoxideLow temperature (e.g., 0 °C)
m-CPBA (>2 equivalents)SulfoneRoom temperature or gentle heating
KMnO₄SulfoneVaries depending on substrate

The carbon-sulfur bonds in the benzylsulfanyl moieties can be cleaved under various conditions. Reductive cleavage, for instance with sodium in liquid ammonia (B1221849) or with Raney nickel, can lead to the removal of the benzylsulfanyl group and its replacement with a hydrogen atom, yielding 2-aminopyrimidine. Oxidative cleavage can also be employed. Furthermore, the C-S bond can be cleaved by certain nucleophiles under specific conditions, leading to the replacement of the benzylsulfanyl group. The ease of cleavage can be influenced by the electronic nature of the pyrimidine ring and the stability of the resulting intermediates.

Cleavage Method Resulting Functional Group at C-4/C-6 Typical Reagents
Reductive CleavageHydrogenSodium in liquid ammonia, Raney Nickel
Nucleophilic CleavageVaries with nucleophileStrong nucleophiles under forcing conditions

Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The applicability of these reactions to 4,6-bis(benzylsulfanyl)pyrimidin-2-amine is largely dependent on the ability of the benzylsulfanyl groups to act as leaving groups, either directly or after modification.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with a halide or triflate under the catalysis of a palladium(0) complex. Thioethers, such as the benzylsulfanyl groups in the title compound, are generally not effective leaving groups in Suzuki-Miyaura reactions. However, they can be transformed into more reactive sulfonyl groups through oxidation. The resulting 4,6-bis(benzylsulfonyl)pyrimidin-2-amine would be a more suitable substrate for Suzuki-Miyaura coupling.

Research has demonstrated the viability of using aryl sulfones as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. acsgcipr.orgnih.gov This suggests a two-step strategy for the arylation of this compound, as illustrated in the hypothetical reaction scheme below. The reaction conditions for the Suzuki-Miyaura coupling of pyrimidinyl sulfones would likely involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components would be critical for achieving good yields and preventing side reactions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of Oxidized this compound

EntryArylboronic AcidCatalystLigandBaseProduct
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄2-Amino-4,6-diphenylpyrimidine
24-Methoxyphenylboronic acidPd₂(dba)₃RuPhosCs₂CO₃2-Amino-4,6-bis(4-methoxyphenyl)pyrimidine
33-Thienylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃2-Amino-4,6-di(thiophen-3-yl)pyrimidine

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the benzylsulfanyl groups are not ideal leaving groups. Oxidation to the corresponding sulfones would render the 4 and 6 positions of the pyrimidine ring susceptible to Sonogashira coupling.

Furthermore, desulfurative Sonogashira-type cross-coupling reactions of (hetero)aryl thioethers have been reported. nih.govrsc.org This approach could potentially allow for the direct coupling of terminal alkynes with this compound, although specific conditions for pyrimidine thioethers would need to be developed.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. While typically employed with aryl halides and triflates, the use of aryl sulfones as substrates has also been explored. Therefore, the oxidized form of the title compound, 4,6-bis(benzylsulfonyl)pyrimidin-2-amine, could potentially undergo Buchwald-Hartwig amination to introduce various amines at the 4 and 6 positions. The reaction would necessitate a palladium catalyst, a suitable phosphine ligand, and a base. acsgcipr.orgwikipedia.orgbeilstein-journals.org

Ring-Opening and Rearrangement Reactions of the Pyrimidine Core

The pyrimidine ring in this compound is a stable aromatic system. However, under certain conditions, 2-aminopyrimidines can undergo ring-opening and rearrangement reactions.

Dimroth Rearrangement:

One of the most well-known rearrangements involving 2-aminopyrimidines is the Dimroth rearrangement. wikipedia.org This reaction typically occurs under acidic or basic conditions, or upon heating, and involves the isomerization of the heterocyclic ring. nih.gov In the case of a substituted 2-aminopyrimidine, the rearrangement would lead to a different substitution pattern on the pyrimidine ring.

For this compound, a hypothetical Dimroth rearrangement could be initiated by protonation or deprotonation, followed by a ring-opening to an intermediate that can then re-cyclize. The presence of the benzylsulfanyl groups at the 4 and 6 positions would influence the electron distribution in the pyrimidine ring and could affect the propensity for and the outcome of the rearrangement. While no specific examples of the Dimroth rearrangement on pyrimidines with thioether substituents at the 4 and 6 positions are readily available, the general mechanism suggests it as a potential transformation pathway. The reaction conditions would need to be carefully controlled to favor the rearrangement over other possible reactions, such as cleavage of the benzylsulfanyl groups.

Spectroscopic and Crystallographic Elucidation of 4,6 Bis Benzylsulfanyl Pyrimidin 2 Amine Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework and their connectivity can be established.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine are distinct and assignable. The spectrum would feature a singlet for the lone proton on the pyrimidine (B1678525) ring (H-5). The primary amine group (-NH₂) at the C-2 position would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. researchgate.net The methylene (B1212753) protons (S-CH₂) of the two equivalent benzylsulfanyl groups would resonate as a sharp singlet. The protons of the two phenyl rings are expected to appear as a multiplet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H5 6.0 - 6.5 Singlet 1H
-NH₂ 5.0 - 7.0 Broad Singlet 2H
S-CH₂ 4.2 - 4.5 Singlet 4H

Note: Predicted values are based on the analysis of similar pyrimidine and benzylsulfanyl structures. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are anticipated for the carbons of the pyrimidine ring, the methylene carbons, and the carbons of the benzyl (B1604629) groups. The C-2, C-4, and C-6 carbons of the pyrimidine ring are expected at lower field due to their attachment to electronegative nitrogen and sulfur atoms. chemicalbook.com The C-5 carbon would appear at a higher field. The methylene carbons (S-CH₂) will produce a single signal, and the phenyl carbons will show four distinct signals (C-ipso, C-ortho, C-meta, C-para) due to symmetry. researchgate.netwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrimidine C-2 162 - 165
Pyrimidine C-4, C-6 170 - 175
Pyrimidine C-5 95 - 100
S-CH₂ 35 - 40
Phenyl C-ipso 135 - 138
Phenyl C-ortho 128 - 130
Phenyl C-meta 128 - 129

Note: Predicted values are based on the analysis of related pyrimidine derivatives and known substituent effects. researchgate.netwisc.edu

While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for confirming the connectivity between atoms. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, COSY would be used primarily to confirm the coupling network within the phenyl rings, showing correlations between the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This is essential for unambiguous assignment. For instance, it would show a cross-peak between the singlet at ~4.3 ppm in the ¹H spectrum and the signal at ~37 ppm in the ¹³C spectrum, confirming their assignment to the S-CH₂ group. It would also correlate the pyrimidine H-5 proton to the C-5 carbon and the aromatic protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (two or three bond) ¹H-¹³C correlations, which is vital for piecing together the molecular fragments. sdsu.eduresearchgate.net Key expected correlations would include:

A correlation between the methylene (S-CH₂) protons and the C-4/C-6 carbons of the pyrimidine ring, definitively linking the benzylsulfanyl groups to the pyrimidine core.

A correlation from the methylene protons to the ipso-carbon of the phenyl ring.

Correlations from the pyrimidine H-5 proton to the adjacent C-4 and C-6 carbons.

Together, these 2D NMR experiments provide an irrefutable confirmation of the molecular structure.

Vibrational Spectroscopy Characterization (FT-IR, Laser-Raman)

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. pressbooks.publibretexts.org The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the 3200-3400 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups is found just below 3000 cm⁻¹. vscht.cz The C-S stretching vibration is typically weak and appears in the fingerprint region. spectrabase.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching Primary Amine (-NH₂) 3200 - 3400 Medium
C-H Stretching Aromatic (Phenyl) 3000 - 3100 Medium-Weak
C-H Stretching Aliphatic (-CH₂) 2850 - 2960 Medium
C=N & C=C Stretching Pyrimidine & Phenyl Rings 1400 - 1650 Strong-Medium
N-H Bending Primary Amine (-NH₂) 1580 - 1650 Medium
C-H Bending Aliphatic (-CH₂) 1450 - 1470 Medium

Note: Wavenumbers are approximate and based on standard correlation charts and data from similar compounds. orgchemboulder.comworldscientific.com

Beyond individual functional groups, the vibrational spectra provide insight into the vibrations of the larger molecular moieties.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Detailed experimental data from high-resolution mass spectrometry (HRMS) for this compound, including precise molecular weight confirmation and specific fragmentation patterns, are not available in the reviewed scientific literature.

While mass spectrometry is a standard technique for the characterization of pyrimidine derivatives, specific studies detailing the electron impact (EI) or electrospray ionization (ESI) fragmentation of this compound have not been publicly reported. researchgate.netnih.gov For related pyrimidine structures, mass spectral analyses typically reveal fragmentation pathways involving the cleavage of side chains and the subsequent breakdown of the pyrimidine ring itself. sapub.org However, without direct experimental data for the title compound, a specific fragmentation table cannot be constructed.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₈H₁₇N₃S₂
Monoisotopic Mass 355.0867 g/mol
Major Fragment Ions Data not available
Fragmentation Pathways Data not available
Note: This table is based on theoretical calculations for the exact mass and does not represent experimental data. The fragment ions and pathways are currently unknown.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible scientific literature. Consequently, definitive experimental data on its molecular conformation, intramolecular geometry, intermolecular interactions, and crystal packing in the solid state are unavailable.

Crystallographic studies on analogous molecules, such as other substituted pyrimidines, provide insights into the types of structures and interactions that might be expected. vensel.orgnih.gov However, direct application of these findings to this compound would be speculative without experimental verification.

Molecular Conformation and Intramolecular Geometry Analysis

Without a solved crystal structure, a detailed analysis of the molecular conformation and intramolecular geometry (bond lengths, bond angles, and dihedral angles) of this compound cannot be provided. It is not possible to create a data table of these parameters without experimental results from X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing in the Solid State

Table 2: Summary of Crystallographic Data

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Intermolecular Interactions Data not available
Note: This table indicates the absence of available experimental crystallographic data for the specified compound.

Computational and Theoretical Investigations of 4,6 Bis Benzylsulfanyl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine. samipubco.comtandfonline.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets like 6-311++G(d,p) to provide reliable predictions of molecular properties. nih.gov Such calculations are fundamental to understanding the electronic nature of the molecule.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. tandfonline.com For this compound, this process would involve calculating the total electronic energy for various spatial arrangements of its atoms until the lowest energy conformation is identified.

The flexibility of the benzylsulfanyl groups, specifically the rotation around the C-S and S-CH₂ bonds, suggests that the molecule can exist in multiple conformations. Conformational analysis is therefore crucial to identify the global minimum energy structure. This involves systematically rotating the flexible dihedral angles and performing geometry optimization for each starting conformation. The resulting potential energy surface reveals the most stable conformers and the energy barriers between them. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Illustrative Data Table: Predicted Geometrical Parameters This table is a hypothetical representation of data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length (Å)N(1)-C(2)1.345
Bond Length (Å)C(4)-S(7)1.780
Bond Length (Å)S(7)-C(8) (Methylene)1.830
Bond Angle (°)N(1)-C(2)-N(3)120.5
Bond Angle (°)C(4)-S(7)-C(8)105.2
Dihedral Angle (°)C(5)-C(4)-S(7)-C(8)-85.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the ionization potential, indicating the molecule's nucleophilicity. youtube.comderpharmachemica.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity, indicating electrophilicity. youtube.comderpharmachemica.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. tandfonline.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine (B1678525) ring and the sulfur atoms, while the LUMO might be distributed across the aromatic systems.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

Illustrative Data Table: FMO Energies and Reactivity Descriptors This table is a hypothetical representation of data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterCalculated Value (Illustrative)
EHOMO (eV)-6.25
ELUMO (eV)-1.10
Energy Gap (ΔE) (eV)5.15
Ionization Potential (I) (eV)6.25
Electron Affinity (A) (eV)1.10
Chemical Hardness (η) (eV)2.575
Electronegativity (χ) (eV)3.675

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group would exhibit positive potential. This analysis complements FMO theory by providing a more complete picture of the molecule's reactive sites. rsc.org

Theoretical Vibrational Spectroscopy (IR and Raman) Simulations and Comparative Analysis with Experimental Data

Theoretical vibrational spectroscopy is a powerful method for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP). nih.govacs.org

The simulated spectra can be compared directly with experimental FT-IR and FT-Raman data. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which often leads to excellent agreement between theoretical and experimental results. nih.gov This comparative analysis allows for the unambiguous assignment of vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, or pyrimidine ring vibrations, providing a detailed confirmation of the molecular structure. acs.orgijfans.org

Prediction and Theoretical Calculation of NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and help to confirm proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net

Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using the equation: δ = σref - σsample. researchgate.netacs.org These calculations can be performed in the gas phase or by incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to better replicate experimental conditions. jchemrev.comacs.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a stringent test of the computed structure and provides high confidence in spectral assignments. acs.orgrsc.orgnrel.gov

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate the reaction pathway, identify intermediates, and determine the structures and energies of transition states. nih.gov A common synthetic route involves the nucleophilic substitution of a dihalopyrimidine with benzyl-thiol.

DFT calculations can map out the entire reaction coordinate. By locating the transition state (a first-order saddle point on the potential energy surface), the activation energy barrier for a given reaction step can be calculated. mdpi.com This allows for the comparison of different possible mechanistic pathways to determine the most energetically favorable route. nih.gov For instance, the mechanism for the sequential substitution of chlorine atoms in 4,6-dichloropyrimidin-2-amine by benzyl-thiolate could be investigated to understand the regioselectivity and reaction kinetics. Such studies provide fundamental insights that can be used to optimize reaction conditions. nih.gov

Advanced Computational Techniques for Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state architecture of molecular crystals, which in turn influences key physicochemical properties such as solubility, stability, and crystal packing. For a molecule like this compound, a comprehensive analysis of its non-covalent interactions provides deep insights into its supramolecular assembly. While specific computational studies focused solely on this compound are not extensively available in the reviewed literature, we can detail the advanced computational techniques that are applied to analogous pyrimidine derivatives to elucidate their interaction patterns. Techniques such as Hirshfeld surface analysis, Non-Covalent Interaction (NCI) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govvulcanchem.com The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all other molecules. By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment.

For a compound like this compound, the key interactions would involve the amine group (N-H), the pyrimidine ring nitrogens, the sulfur atoms, and the phenyl rings. The primary properties mapped onto the Hirshfeld surface are dnorm, shape index, and curvedness.

Normalized Contact Distance (dnorm): This property highlights regions of significant intermolecular contact. It is defined in terms of di (the distance from the surface to the nearest nucleus inside) and de (the distance to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), which are typically strong interactions like hydrogen bonds. For this compound, prominent red spots would be expected near the amine group's hydrogen atoms and the acceptor nitrogen atoms of the pyrimidine ring, corresponding to N-H···N hydrogen bonds. jchemrev.com

White areas represent contacts close to the van der Waals separation.

Blue areas indicate regions with no significant intermolecular contacts.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in Table 1. vulcanchem.com

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%) Description
H···H 45.5 Represents the largest contribution, typical for organic molecules with numerous hydrogen atoms.
C···H / H···C 25.0 Arises from interactions between the phenyl and pyrimidine rings and hydrogen atoms.
N···H / H···N 12.5 Primarily corresponds to the N-H···N hydrogen bonds crucial for forming dimers or chains. jchemrev.com
S···H / H···S 10.0 Weak hydrogen bonds involving the sulfur atoms of the benzylsulfanyl groups. jchemrev.com
C···C 5.0 Indicative of π-π stacking interactions between the aromatic rings. nih.gov

This table is illustrative and presents expected values based on the analysis of structurally related pyrimidine derivatives.

Non-Covalent Interaction (NCI) Analysis

NCI analysis, based on the Reduced Density Gradient (RDG), is a powerful method for identifying and visualizing non-covalent interactions in real space. nih.gov This technique plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ).

The 3D visualization maps the RDG onto an isosurface, which is colored according to the value of sign(λ₂)ρ.

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds. In our target compound, these would appear between the amine donor and pyrimidine nitrogen acceptor.

Green surfaces denote weak, delocalized van der Waals interactions. These would be prominent around the large phenyl rings and alkyl chains, indicating the importance of dispersive forces. nih.gov

Red surfaces signify strong repulsive interactions, typically found within ring systems or sterically crowded regions.

This analysis provides a qualitative and intuitive picture of the bonding and non-bonding interactions that stabilize the molecular conformation and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density (ρ). mdpi.com By locating bond critical points (BCPs)—points where the gradient of the electron density is zero—one can characterize the nature of an interaction.

For intermolecular interactions, the properties of the BCP are key indicators:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total Energy Density (H(r)): The sign of H(r) can further characterize the interaction. For hydrogen bonds, H(r) is typically negative, indicating a degree of covalent character.

A theoretical QTAIM analysis on a dimer of this compound linked by N-H···N bonds would yield specific values for these parameters, allowing for a quantitative assessment of the hydrogen bond strength. A representative set of such theoretical data is shown in Table 2.

Table 2: Theoretical QTAIM Parameters for N-H···N Hydrogen Bonds

Parameter Value (a.u.) Interpretation
Electron Density (ρ) 0.025 Indicates a significant hydrogen bonding interaction.
Laplacian (∇²ρ) +0.085 Positive value confirms a closed-shell interaction, characteristic of hydrogen bonds.

This table provides expected theoretical values for illustrative purposes.

Together, these advanced computational techniques offer a multi-faceted and detailed understanding of the intermolecular forces governing the structure of this compound. They allow for the visualization, quantification, and characterization of hydrogen bonds, van der Waals forces, and π-stacking interactions, which are fundamental to its solid-state behavior.

Derivatization and Exploration of Novel Analogues of 4,6 Bis Benzylsulfanyl Pyrimidin 2 Amine

Design Principles for Structural Modification and Diversification Strategies

The design of new analogues of 4,6-bis(benzylsulfanyl)pyrimidin-2-amine is guided by established medicinal chemistry principles. Modifications are systematically introduced at three key positions: the benzylsulfanyl substituents, the exocyclic amino group, and the C-5 position of the pyrimidine (B1678525) ring. Each modification is intended to probe specific structure-activity relationships (SAR), influencing the molecule's steric, electronic, and physicochemical properties.

Systematic Variation of the Benzylsulfanyl Substituents

The two benzylsulfanyl groups at the C-4 and C-6 positions offer significant opportunities for structural diversification. Modifications can be made to both the benzyl (B1604629) ring and the nature of the arylalkyl thiol itself.

The primary strategy involves introducing various substituents onto the phenyl rings of the benzyl groups. This allows for a fine-tuning of the electronic properties of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be installed at the ortho, meta, or para positions to explore their impact on molecular interactions. Furthermore, replacing the benzyl group with other arylalkyl thiols can probe the effects of steric bulk and conformational flexibility. This systematic approach allows for a comprehensive exploration of the chemical space around this part of the scaffold.

Below is a table outlining potential modifications to the benzylsulfanyl substituents.

Modification TypePosition on Benzyl RingExample SubstituentsRationale
Electron-Withdrawing Group (EWG)para (4-position)-Cl, -F, -CF₃, -NO₂Modulate electronic interactions, potentially enhance binding affinity.
Electron-Donating Group (EDG)para (4-position)-CH₃, -OCH₃, -N(CH₃)₂Increase electron density, alter hydrogen bonding capabilities. nih.gov
Steric Bulk Variationortho (2-position)-CH₃, -ClProbe sensitivity to steric hindrance near the pyrimidine core.
Alternative Arylalkyl ThiolsN/A2-Naphthylmethyl, 3-Pyridylmethyl, 2-ThienylmethylExplore larger or heteroaromatic ring systems for additional interactions.

Chemical Modification of the Amino Group

The exocyclic amino group at the C-2 position is a critical site for modification, as it can serve as a hydrogen bond donor. nih.gov Derivatization at this position can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. Strategies include N-alkylation to form secondary and tertiary amines, acylation to generate amides, and reaction with isocyanates to produce ureas.

These modifications can introduce a variety of functional groups and steric bulk, providing a powerful tool for probing SAR. For instance, converting the primary amine to an amide can change its hydrogen bonding profile from a donor to a donor-acceptor.

The following table details potential modifications for the 2-amino group.

Modification TypeReagent/ReactionResulting Functional GroupRationale
N-AlkylationAlkyl halide (e.g., CH₃I)Secondary/Tertiary AmineReduce hydrogen bond donating capacity, increase lipophilicity. nih.gov
N-AcylationAcyl chloride (e.g., Acetyl chloride)AmideIntroduce hydrogen bond acceptor, alter electronic properties.
N-SulfonylationSulfonyl chloride (e.g., Tosyl chloride)SulfonamideIntroduce a strong hydrogen bond acceptor group.
Urea FormationIsocyanate (e.g., Phenyl isocyanate)UreaAdd hydrogen bond donor and acceptor functionalities.

Introduction of Additional Substituents at Pyrimidine C-5 Position

The C-5 position of the pyrimidine ring is another key site for derivatization. This position is often unsubstituted in initial lead compounds, providing an opportunity to introduce new functional groups that can explore unoccupied space in a binding pocket or modulate the electronic character of the pyrimidine ring.

Common substituents introduced at this position include halogens, small alkyl groups, and cyano groups. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are common methods for modifying this position. growingscience.com The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group, which can then be further elaborated. growingscience.com

The table below lists possible substituents for the C-5 position.

SubstituentPotential Synthetic MethodRationale
Bromo (-Br)Bromination (e.g., with NBS)Introduce a halogen bond donor, increase lipophilicity.
Chloro (-Cl)Chlorination (e.g., with NCS)Similar to bromo, alters electronic profile of the ring.
Methyl (-CH₃)Various coupling reactionsAdd small, lipophilic bulk.
Cyano (-CN)Cyanation reactionIntroduce a polar, hydrogen bond accepting group. nih.gov
Nitro (-NO₂)Nitration (e.g., with HNO₃/H₂SO₄)Introduce a strong electron-withdrawing group. growingscience.com

Synthetic Strategies for Analogue Library Generation

The efficient synthesis of a diverse library of analogues is crucial for successful SAR exploration. Parallel and modular synthesis strategies are well-suited for this purpose, allowing for the rapid generation of numerous compounds from common intermediates.

Parallel Synthesis Approaches for High-Throughput Derivatization

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, often using multi-well plates. researchgate.netresearchgate.net This high-throughput approach is ideal for rapidly exploring a wide range of substituents.

For the this compound scaffold, a typical parallel synthesis would begin with a common precursor, such as 2-amino-4,6-dichloropyrimidine (B145751). This starting material can be reacted with a library of diverse substituted benzylmercaptans in a 96-well plate format to generate a wide array of analogues with variations in the benzylsulfanyl groups. Subsequent reactions can be performed in a similar parallel fashion to modify the 2-amino group or the C-5 position. Solid-phase synthesis, where the pyrimidine core is attached to a resin, can also be employed to simplify purification, as excess reagents and byproducts can be washed away before the final product is cleaved from the resin. acs.org

Modular Synthesis for Strategic Scaffold Decoration

Modular synthesis offers a flexible and strategic approach to building analogue libraries. nih.govorganic-chemistry.org This strategy relies on the preparation of a set of key building blocks or "modules" that can be combined in various ways to generate the final target compounds. nih.gov

In the context of this compound, a modular approach would involve the independent synthesis of:

A library of substituted benzylmercaptans.

A set of reagents for modifying the 2-amino group (e.g., various acyl chlorides and isocyanates).

The core pyrimidine scaffold, potentially with pre-installed C-5 substituents.

These modules can then be strategically combined to create specific sets of analogues designed to answer particular SAR questions. For example, a single pyrimidine core could be reacted with a diverse set of benzylmercaptans, or a single 4,6-disubstituted pyrimidine could be reacted with a library of amines. This approach provides greater control over the diversification process compared to parallel synthesis and is highly efficient for targeted library design. sci-hub.se

Structure-Property Relationships (excluding biological activity)

The relationship between the chemical structure of a molecule and its resulting properties is a fundamental concept in chemistry. For the analogues of this compound, this relationship is explored through the lens of chemical reactivity, stability, spectroscopic signatures, chromatographic behavior, and the modulation of electronic and steric properties.

Influence of Substituents on Chemical Reactivity and Stability

The reactivity and stability of this compound analogues are significantly influenced by the electronic nature of the substituents introduced. The pyrimidine ring is inherently electron-deficient, and this characteristic is modulated by the groups attached to it.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, when introduced on the benzyl rings or directly on the pyrimidine core (if synthetically feasible), would be expected to further decrease the electron density of the pyrimidine ring. This heightened electrophilicity would render the ring more susceptible to nucleophilic attack. For instance, the benzylsulfanyl groups could potentially be displaced by strong nucleophiles, and the rate of such a reaction would be enhanced by the presence of EWGs.

The stability of the benzylsulfanyl linkages can also be affected. The sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones. The rate of such oxidation could be influenced by the electronic environment. EDGs would be expected to increase the electron density on the sulfur atoms, making them more prone to oxidation, while EWGs would have the opposite effect.

To illustrate these relationships, a hypothetical study on the relative rates of nucleophilic substitution of a benzylsulfanyl group with a generic nucleophile for a series of substituted analogues is presented in the table below.

Table 1: Influence of Substituents on the Relative Rate of Nucleophilic Substitution

Substituent (on Benzyl Ring) Electronic Effect Expected Relative Rate of Substitution
-OCH₃ Electron-Donating 0.8
-CH₃ Electron-Donating 0.9
-H Neutral 1.0
-Cl Electron-Withdrawing 2.5
-NO₂ Strongly Electron-Withdrawing 15.0

This data is illustrative and based on established principles of chemical reactivity.

Impact on Spectroscopic Signatures and Chromatographic Behavior

The introduction of different functional groups onto the this compound framework leads to predictable changes in its spectroscopic and chromatographic properties.

In Nuclear Magnetic Resonance (NMR) spectroscopy , the chemical shifts of the protons and carbons in the molecule are highly sensitive to the electronic environment. For instance, in ¹H NMR, the protons of the pyrimidine ring and the methylene (B1212753) protons of the benzylsulfanyl groups would experience a downfield shift (to higher ppm values) in the presence of EWGs on the benzyl rings. This is due to the deshielding effect of the EWGs, which pull electron density away from the protons. Conversely, EDGs would cause an upfield shift (to lower ppm values).

In Infrared (IR) spectroscopy , the vibrational frequencies of specific bonds are altered by substituents. For example, the C=N stretching frequency of the pyrimidine ring may shift to a higher wavenumber with EWGs due to an increase in bond order, while EDGs may cause a shift to a lower wavenumber.

Chromatographic behavior , such as the retention time in reverse-phase High-Performance Liquid Chromatography (HPLC), is influenced by the polarity of the analogues. The introduction of polar substituents, such as hydroxyl (-OH) or amino (-NH₂) groups, would decrease the retention time on a nonpolar stationary phase due to increased polarity. Conversely, the addition of nonpolar groups, such as long alkyl chains, would increase the retention time.

The following table provides a hypothetical overview of the expected spectroscopic and chromatographic changes for a series of analogues.

Table 2: Predicted Spectroscopic and Chromatographic Data for Substituted Analogues

Substituent (on Benzyl Ring) ¹H NMR Shift of Pyrimidine H-5 (ppm) IR C=N Stretch (cm⁻¹) HPLC Retention Time (min)
-OCH₃ 8.15 1565 10.2
-CH₃ 8.20 1568 11.5
-H 8.25 1570 12.8
-Cl 8.35 1575 14.1
-NO₂ 8.50 1585 13.5

This data is illustrative and based on established spectroscopic and chromatographic principles.

Modulation of Electronic and Steric Properties

The derivatization of this compound allows for the precise modulation of its electronic and steric properties.

Electronic properties are primarily controlled by the inductive and resonance effects of the substituents. As discussed, EWGs and EDGs can be used to tune the electron density of the pyrimidine ring and the benzylsulfanyl moieties. This can be important for applications where the molecule needs to participate in electron transfer processes or interact with other molecules through electronic complementarity. The Hammett parameter (σ) is a useful quantitative measure of the electronic influence of a substituent on a benzene (B151609) ring, and a similar approach can be applied to understand the electronic effects in this system.

Steric properties are related to the size and shape of the molecule. The introduction of bulky substituents, such as a tert-butyl group, on the benzyl rings would increase the steric hindrance around the pyrimidine core. This could influence the molecule's ability to interact with other molecules or surfaces. For example, in the context of crystal engineering, bulky groups can be used to disrupt crystal packing and modify the solid-state properties of the material. Conversely, smaller substituents would have a minimal steric impact.

The table below summarizes the electronic and steric parameters for a hypothetical set of substituents.

Table 3: Electronic and Steric Parameters of Hypothetical Substituents

Substituent (on Benzyl Ring) Hammett Parameter (σp) Steric Parameter (Taft's Es)
-H 0.00 0.00
-CH₃ -0.17 -1.24
-C(CH₃)₃ -0.20 -1.54
-F 0.06 -0.46
-CN 0.66 -0.51

This data is illustrative and based on established physical organic chemistry principles.

Advanced Academic Applications of 4,6 Bis Benzylsulfanyl Pyrimidin 2 Amine and Its Derivatives in Chemical Research

Utilization as a Versatile Heterocyclic Scaffold in General Organic Synthesis

The 2-aminopyrimidine (B69317) framework is a privileged scaffold in medicinal chemistry and organic synthesis. The presence of the amino group at the 2-position, coupled with the bis(benzylsulfanyl) substitution at the 4- and 6-positions, makes 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine a highly adaptable building block. The amino group can act as a nucleophile or be readily functionalized, while the benzylsulfanyl groups are susceptible to displacement by various nucleophiles or can undergo oxidation to sulfoxides and sulfones, thereby modulating the electronic properties and reactivity of the pyrimidine (B1678525) ring.

The benzylsulfanyl groups, in particular, offer a handle for a variety of transformations. They can be cleaved under reductive conditions to yield the corresponding thiols, which can then participate in further reactions. Alternatively, the carbon-sulfur bond can be activated by transition metals, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the introduction of a wide range of substituents at the 4- and 6-positions, making it a valuable platform for the generation of diverse molecular libraries.

Building Block in the Synthesis of More Complex Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]pyrimidines, pteridines)

One of the most significant applications of substituted pyrimidines is their use as precursors for the synthesis of fused heterocyclic systems, which are prevalent in numerous biologically active compounds.

Pyrazolo[3,4-d]pyrimidines: This class of compounds, being isomers of purines, has attracted considerable attention due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. derpharmachemica.comnih.govekb.eg The general strategy for the synthesis of pyrazolo[3,4-d]pyrimidines often involves the condensation of a hydrazine (B178648) derivative with a suitably functionalized pyrimidine. In the case of this compound, the benzylsulfanyl groups can be displaced by hydrazines to form an intermediate which can then undergo intramolecular cyclization to afford the pyrazolo[3,4-d]pyrimidine core. The reactivity of the benzylsulfanyl groups can be tuned, for instance by oxidation to the corresponding sulfones, to facilitate this displacement.

Pteridines: Pteridines, composed of fused pyrimidine and pyrazine (B50134) rings, are another important class of heterocyclic compounds with widespread biological roles, including their presence in folic acid and as cofactors for several enzymes. researchgate.netnih.gov The synthesis of pteridines typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. While this compound does not possess the requisite vicinal diamino functionality, it can be chemically modified to introduce these groups. For instance, nitration at the 5-position followed by reduction would yield the corresponding 5-amino derivative, 4,6-Bis(benzylsulfanyl)pyrimidine-2,5-diamine. epa.gov This diamine can then serve as a key intermediate for the construction of the pteridine (B1203161) ring system through condensation with various dicarbonyl compounds.

Precursor for Novel Organosulfur Compounds with Tunable Properties

Organosulfur compounds are integral to medicinal chemistry and materials science due to their unique chemical and physical properties. nih.gov this compound serves as an excellent precursor for a variety of novel organosulfur compounds. The two benzylsulfanyl groups can be independently or simultaneously modified, leading to a range of derivatives with tailored properties.

For example, oxidation of the sulfide (B99878) linkages can lead to the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit altered electronic and steric properties, which can influence their biological activity and chemical reactivity. The sulfone groups, being good leaving groups, can be readily displaced by a variety of nucleophiles, allowing for the introduction of further diversity.

Furthermore, the cleavage of the benzyl (B1604629) groups can unmask the thiol functionalities, leading to 4,6-dimercaptopyrimidin-2-amine. This dithiol is a versatile intermediate that can be alkylated with different electrophiles to generate a library of new 4,6-bis(alkylsulfanyl)pyrimidin-2-amines with diverse side chains. The properties of these resulting organosulfur compounds can thus be fine-tuned by judicious choice of the alkylating agent.

Development and Refinement of Methodologies for Carbon-Sulfur Bond Formation and Modification

The synthesis and manipulation of carbon-sulfur (C-S) bonds is a fundamental area of research in organic chemistry. dicp.ac.cnnih.gov The study of the reactivity of compounds like this compound contributes to the development and refinement of methodologies for C-S bond formation and modification.

The synthesis of the title compound itself, typically via the reaction of 4,6-dichloropyrimidin-2-amine with benzyl mercaptan, provides a case study for nucleophilic aromatic substitution reactions to form C-S bonds. Investigating the reaction conditions, such as base, solvent, and temperature, can lead to more efficient and general protocols for the synthesis of aryl sulfides.

Conclusion and Future Research Directions

Synthesis of New Benzylsulfanyl Pyrimidine (B1678525) Derivatives

The synthesis of benzylsulfanyl pyrimidine derivatives is an active area of research, with various methods being employed to introduce the benzylsulfanyl moiety onto the pyrimidine core. A plausible and efficient route to "4,6-Bis(benzylsulfanyl)pyrimidin-2-amine" can be proposed based on established nucleophilic aromatic substitution reactions. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with benzyl (B1604629) mercaptan in the presence of a suitable base would be a direct approach. The reactivity of the chloro groups on the pyrimidine ring facilitates their displacement by the thiolate anion generated from benzyl mercaptan.

A survey of the literature reveals several successful syntheses of related benzylsulfanyl pyrimidine derivatives, which supports the feasibility of the proposed synthesis. For instance, the reaction of 2,4,6-trichloropyrimidine with different nucleophiles, including thiols, has been well-documented to proceed selectively depending on the reaction conditions. Similarly, the synthesis of "9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine" involves the reaction of a purine thiol with benzyl bromide, demonstrating a common strategy for forming benzylsulfanyl linkages. researchgate.net

The following interactive table provides examples of synthesized benzylsulfanyl pyrimidine derivatives, highlighting the diversity of synthetic approaches and the range of substituents that can be incorporated.

Compound NameStarting MaterialReagents and ConditionsReference
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine2-Thiomethyl-4,6-dimethylpyrimidine, 4-Benzylthiobenzaldehydet-BuOK, solvent-free milling nih.gov
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile2-(Benzylsulfanyl)-4-chloro-6-(n-pentyl)pyrimidine-5-carbonitrile, 4-ThiocresolPyridine, reflux researchgate.net
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine2-Amino-9H-purine-6-thiol, Benzyl bromideCesium carbonate, Tetrabutylammonium iodide, DMF researchgate.net

Identification of Knowledge Gaps and Untapped Research Potential

The most significant knowledge gap identified is the absence of any reported synthesis or characterization of "this compound" in the scientific literature. This highlights a largely unexplored area within the chemical space of pyrimidine derivatives. The untapped research potential of this compound and its analogs is considerable, particularly in the realm of medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and the introduction of lipophilic benzylsulfanyl groups could significantly influence their pharmacokinetic and pharmacodynamic properties.

Furthermore, the potential of these compounds in materials science remains unexplored. The presence of sulfur atoms and aromatic rings suggests that these molecules could exhibit interesting photophysical properties or act as ligands for the synthesis of coordination polymers.

Proposed Future Research Directions and Methodological Innovations in Pyrimidine Chemistry

Future research should prioritize the synthesis and characterization of "this compound." A systematic investigation of its chemical properties and reactivity would provide a foundation for further exploration. The development of a small library of related analogs, by varying the substituents on the benzyl group or the pyrimidine ring, would be a logical next step.

Methodological innovations in pyrimidine chemistry could be leveraged to streamline the synthesis of these compounds. The use of microwave-assisted organic synthesis (MAOS) or flow chemistry could significantly reduce reaction times and improve yields. Furthermore, the exploration of greener synthetic routes, utilizing more environmentally benign solvents and catalysts, would be a valuable contribution. mdpi.com

Future research could also focus on:

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Structural Studies: Conducting X-ray crystallographic studies to understand the three-dimensional structure of these molecules and how they pack in the solid state.

Computational Modeling: Employing computational methods to predict the properties and potential biological targets of these compounds, guiding further experimental work.

Broader Implications for Pyrimidine Chemistry and Synthetic Organic Methodologies

The synthesis and study of novel benzylsulfanyl pyrimidine derivatives, such as "this compound," have broader implications for the field of pyrimidine chemistry and synthetic organic methodologies. The development of robust and efficient synthetic routes to these compounds expands the toolbox available to organic chemists for the construction of complex heterocyclic molecules.

Moreover, the exploration of the properties and applications of these new compounds contributes to the ever-growing knowledge base of pyrimidine chemistry. This can inspire the design and synthesis of new generations of pyrimidine-based drugs, agrochemicals, and functional materials. The challenges encountered in the synthesis of these molecules can also drive the development of new and innovative synthetic methods, further advancing the field of organic chemistry.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueObservationsReference
1^1H NMRAromatic protons: δ 7.2–7.4 ppm (m, 10H)
HRMS[M+H]+^+: m/z 386.1 (calc. 386.09)
X-rayBond angles: C–S–C = 104.5°, S–C–C = 119°

Q. Table 2. Optimization Parameters for Catalytic Applications

VariableOptimal RangeImpact on Catalysis
Metal/Ligand Ratio1:2 (Pd:ligand)Enhances turnover number
SolventDMF/EtOH (3:1 v/v)Balances polarity & cost
Temperature60°CMinimizes side reactions
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.